4-(Hexyloxy)-3-methoxybenzaldehyde (5-hydroxy-6-methyl-1,2,4-triazin-3-yl)hydrazone
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Overview
Description
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups such as hexyl, methoxy, and hydrazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(hexyloxy)-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 6-methyl-1,2,4-triazin-5-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-hydroxy-4-hexyloxy-3-methylphenyl)-1,3,5-triazine: A similar triazine derivative with comparable functional groups.
3-Bromomethyl-1,5-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazine: Another triazine-based compound with different substituents.
Uniqueness
3-[(2E)-2-{[4-(HEXYLOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-6-METHYL-1,2,4-TRIAZIN-5-OL is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the hexyloxy and methoxy groups, along with the hydrazinyl and triazine moieties, makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C18H25N5O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C18H25N5O3/c1-4-5-6-7-10-26-15-9-8-14(11-16(15)25-3)12-19-22-18-20-17(24)13(2)21-23-18/h8-9,11-12H,4-7,10H2,1-3H3,(H2,20,22,23,24)/b19-12+ |
InChI Key |
RIORATQYIBFDTL-XDHOZWIPSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=N/NC2=NN=C(C(=O)N2)C)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=NNC2=NN=C(C(=O)N2)C)OC |
Origin of Product |
United States |
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